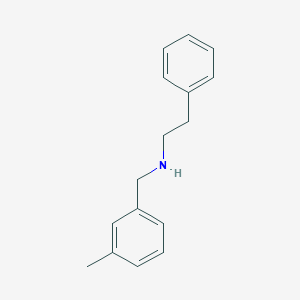![molecular formula C18H19ClN4O2 B252754 N-[2-(3-chloro-4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-methylbutanamide](/img/structure/B252754.png)
N-[2-(3-chloro-4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-methylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(3-chloro-4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-methylbutanamide is a complex organic compound with a unique structure that combines a benzotriazole moiety with a substituted phenyl group and a butanamide chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-chloro-4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-methylbutanamide typically involves multiple steps. One common approach is to start with the preparation of the benzotriazole core, followed by the introduction of the substituted phenyl group and the butanamide chain. Key steps may include:
Formation of Benzotriazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions:
Amidation: The final step involves the formation of the butanamide chain through amidation reactions, often using reagents like carbodiimides or acid chlorides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
化学反応の分析
Types of Reactions
N-[2-(3-chloro-4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro-substituted phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
N-[2-(3-chloro-4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-methylbutanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.
作用機序
The mechanism by which N-[2-(3-chloro-4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-methylbutanamide exerts its effects involves interactions with specific molecular targets. The benzotriazole moiety can interact with metal ions, while the substituted phenyl group may engage in π-π interactions with aromatic residues in proteins. These interactions can modulate biological pathways and lead to the observed effects.
類似化合物との比較
Similar Compounds
- 3-chloro-4-methoxyphenylpropanamide
- Benzotriazole derivatives
- Substituted butanamides
Uniqueness
N-[2-(3-chloro-4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-methylbutanamide is unique due to its combination of a benzotriazole core with a substituted phenyl group and a butanamide chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C18H19ClN4O2 |
|---|---|
分子量 |
358.8 g/mol |
IUPAC名 |
N-[2-(3-chloro-4-methoxyphenyl)benzotriazol-5-yl]-3-methylbutanamide |
InChI |
InChI=1S/C18H19ClN4O2/c1-11(2)8-18(24)20-12-4-6-15-16(9-12)22-23(21-15)13-5-7-17(25-3)14(19)10-13/h4-7,9-11H,8H2,1-3H3,(H,20,24) |
InChIキー |
MOXSJUYAIKLMAI-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NC1=CC2=NN(N=C2C=C1)C3=CC(=C(C=C3)OC)Cl |
正規SMILES |
CC(C)CC(=O)NC1=CC2=NN(N=C2C=C1)C3=CC(=C(C=C3)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-methyl-N-(3-{[3-(2-pyrimidinyloxy)benzyl]amino}propyl)amine](/img/structure/B252677.png)
![[4-({[2-(2-Methoxyphenyl)ethyl]amino}methyl)phenoxy]acetic acid](/img/structure/B252679.png)
![2-chloro-5-[(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)amino]benzoic acid](/img/structure/B252681.png)
![N-(2-phenylethyl)-N-[4-(2-propynyloxy)benzyl]amine](/img/structure/B252684.png)
![3-{[2-(Benzyloxy)-3-methoxybenzyl]amino}-4-methylbenzoic acid](/img/structure/B252685.png)

![N-[(3-methylphenyl)methyl]cyclopentanamine](/img/structure/B252688.png)
![N-(2-adamantyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine](/img/structure/B252695.png)
![N-benzyl-N-[3-(2-pyrimidinyloxy)benzyl]amine](/img/structure/B252696.png)
![1-[5-(4-chlorophenyl)furan-2-yl]-N-(thiophen-2-ylmethyl)methanamine](/img/structure/B252697.png)
![2-({2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)ethanol](/img/structure/B252700.png)
![N-[3-methoxy-4-(2-phenylethoxy)benzyl]propan-2-amine](/img/structure/B252701.png)
![N-(4-fluorobenzyl)-N-{[5-(4-fluorophenyl)-2-furyl]methyl}amine](/img/structure/B252704.png)
![N-benzyl-N-{[5-(4-fluorophenyl)-2-furyl]methyl}amine](/img/structure/B252705.png)
